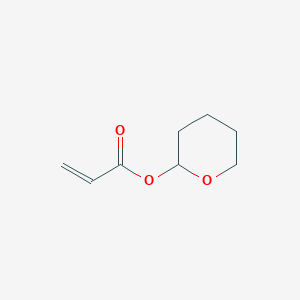
Oxan-2-yl prop-2-enoate
Cat. No. B1629013
Key on ui cas rn:
52858-57-8
M. Wt: 156.18 g/mol
InChI Key: FGWRVVZMNXRWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05225316
Procedure details


A solution of 10.5 g (146 mmol, 10 ml) acrylic acid and 14.0 g (166 mmol, 15.2 ml) dihydropyran in 40 ml dichloromethane was stirred at room temperature for one day. The mixture was washed with saturated aqueous sodium bicarbonate and the organic layer was concentrated in vacuo. The residue was distilled to give 5.93 g (38.0 mmol, 26% yield) tetrahydropyran-2-yl acrylate, bp 40° C. at 0.2 torr.



Yield
26%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[O:6]1[CH:11]=[CH:10][CH2:9][CH2:8][CH2:7]1>ClCCl>[C:1]([O:5][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][O:6]1)(=[O:4])[CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Quantity
|
15.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with saturated aqueous sodium bicarbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OC1OCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 38 mmol | |
| AMOUNT: MASS | 5.93 g | |
| YIELD: PERCENTYIELD | 26% | |
| YIELD: CALCULATEDPERCENTYIELD | 26% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
